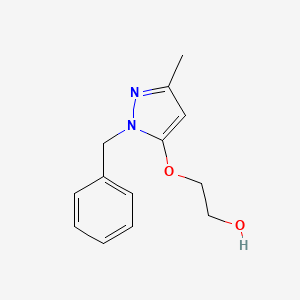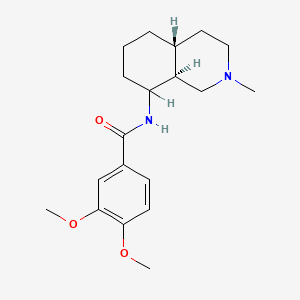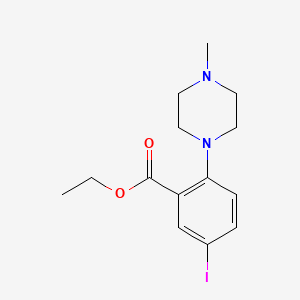
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol It is characterized by the presence of an ethyl ester group, an iodine atom, and a methylpiperazine moiety attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate typically involves the iodination of a suitable benzoate precursor followed by the introduction of the methylpiperazine group. One common synthetic route includes the following steps:
Iodination: The benzoate precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
Esterification: The iodinated benzoate is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Nucleophilic Substitution: Finally, the ethyl 5-iodobenzoate is reacted with 4-methylpiperazine under basic conditions to introduce the piperazine moiety, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzoates with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart different reactivity and biological activity compared to its halogenated analogs.
Propiedades
Número CAS |
1131587-29-5 |
|---|---|
Fórmula molecular |
C14H19IN2O2 |
Peso molecular |
374.22 g/mol |
Nombre IUPAC |
ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
CQXDMTSXNJVBDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)I)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
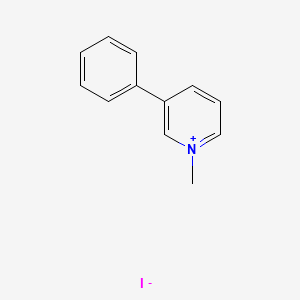
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
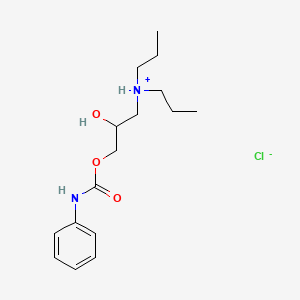

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

